

# A Comparative Guide to the Reaction Kinetics of 1,1,3-Trichloropropene

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## Compound of Interest

Compound Name: 1,1,3-Trichloropropene

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For researchers, scientists, and professionals in drug development, a deep understanding of the reactivity and atmospheric fate of chlorinated hydrocarbons is paramount. **1,1,3-Trichloropropene** ( $C_3H_3Cl_3$ ) is an unsaturated chlorinated hydrocarbon whose kinetic behavior dictates its environmental persistence, potential for forming secondary pollutants, and its transformation under various chemical conditions.<sup>[1][2]</sup>

This guide provides a comparative analysis of the kinetic studies of **1,1,3-trichloropropene**'s primary reaction pathways: atmospheric oxidation by hydroxyl (OH) radicals and chlorine (Cl) atoms, ozonolysis, and thermal decomposition. As direct experimental kinetic data for **1,1,3-trichloropropene** is scarce in publicly accessible literature, this guide will leverage data from structurally similar compounds—such as other chlorinated propenes and propanes—to provide context, establish structure-activity relationships, and offer informed estimations of its reactivity.

## Atmospheric Oxidation: The Primary Degradation Pathway

In the troposphere, the fate of volatile organic compounds like **1,1,3-trichloropropene** is predominantly governed by reactions with oxidizing species. The most significant of these are the hydroxyl radical (OH), and in certain environments, the chlorine atom (Cl).

## Reaction with Hydroxyl (OH) Radicals

The gas-phase reaction with photochemically produced OH radicals is typically the most important atmospheric removal process for unsaturated hydrocarbons.<sup>[3]</sup> The reaction can

proceed via two main channels: OH addition to the double bond or H-atom abstraction from the C-H bonds. For alkenes, addition is generally the dominant pathway at atmospheric temperatures.<sup>[4]</sup>

**Causality in Experimental Choices:** Kinetic studies of these fast radical reactions often employ techniques like flash photolysis for radical generation and laser-induced fluorescence for sensitive, time-resolved detection of the OH radical concentration.<sup>[5]</sup> However, a robust and widely used alternative is the relative rate method, which avoids the direct measurement of the highly reactive radical species.<sup>[6]</sup> This method's trustworthiness comes from comparing the decay of the target compound against a well-characterized reference compound, thereby minimizing errors associated with measuring transient species.<sup>[6][7]</sup>

While specific experimental data for **1,1,3-trichloropropene** is not readily available, we can compare it with its saturated analogue, 1,2,3-trichloropropane, and other relevant molecules to infer its reactivity. The presence of the C=C double bond in **1,1,3-trichloropropene** is expected to make it significantly more reactive towards OH radicals than its saturated counterpart.

Table 1: Comparison of Gas-Phase Rate Constants for Reactions with OH Radicals at ~298 K

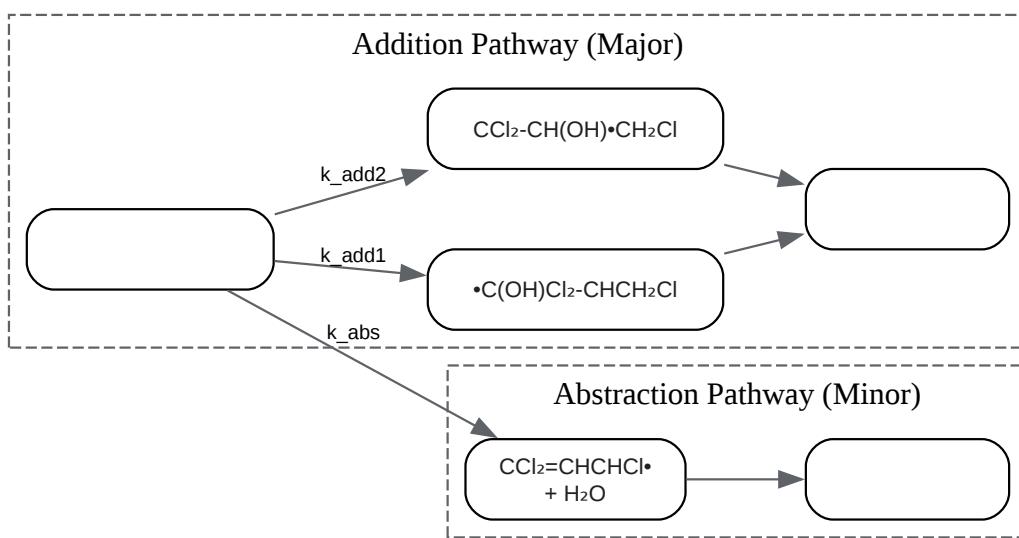
| Compound                              | Structure                                | $k_{\text{OH}}$ (cm <sup>3</sup> molecule <sup>-1</sup> s <sup>-1</sup> ) | Reference(s) |
|---------------------------------------|--|---|--------------|
| 1,2,3-Trichloropropane                | CH <sub>2</sub> ClCHClCH <sub>2</sub> Cl | $3.5 \times 10^{-13}$<br>(estimated)                                      | [8]          |
| 1,2-Dichloropropane                   | CH <sub>3</sub> CHClCH <sub>2</sub> Cl   | $4.6 \times 10^{-13}$   | [9][10]      |
| trans-1-Chloro-3,3,3-trifluoropropene | trans-CHCl=CHCF <sub>3</sub>             | $1.0 \times 10^{-12}$   | [11]         |
| Propene                               | CH <sub>3</sub> CH=CH <sub>2</sub>       | $2.6 \times 10^{-11}$   | [12]         |
| 1,1,3-Trichloropropene<br>(estimated) | CCl <sub>2</sub> =CHCH <sub>2</sub> Cl   | $(1-5) \times 10^{-12}$   | Estimate     |

Note: The rate constant for **1,1,3-trichloropropene** is an educated estimate based on structure-activity relationships. The electron-withdrawing effect of the chlorine atoms on the

double bond would decrease the reactivity compared to propene, but the presence of the double bond still makes it much more reactive than the corresponding alkanes.

The structure-activity relationship (SAR) for OH addition to alkenes shows that the rate constant is highly dependent on the substituents attached to the double bond.[12] The two chlorine atoms on one of the vinylic carbons in **1,1,3-trichloropropene** will exert a strong electron-withdrawing inductive effect, deactivating the double bond towards electrophilic attack by the OH radical. This explains why its estimated rate constant is lower than that of propene but higher than that of saturated chloroalkanes.

Diagram 1: Generalized Reaction Pathways for OH Radical with **1,1,3-Trichloropropene**



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Caption: Major addition and minor abstraction pathways for the OH radical reaction.

## Reaction with Chlorine (Cl) Atoms

Reactions with chlorine atoms can be a significant loss process for unsaturated hydrocarbons in specific environments with elevated Cl concentrations, such as the marine boundary layer or in urban areas with industrial emissions. Similar to OH radicals, Cl atoms react with alkenes primarily through addition to the double bond.

Kinetic data for Cl atom reactions are also commonly determined using the relative rate method.[13] Comparing the reactivity of **1,1,3-trichloropropene** with related compounds provides insight into its atmospheric behavior in chlorine-rich environments.

Table 2: Comparison of Gas-Phase Rate Constants for Reactions with Cl Atoms at ~298 K

| Compound                              | Structure                                    | $k_{\text{Cl}} (\text{cm}^3 \text{molecule}^{-1} \text{s}^{-1})$ | Reference(s) |
|---------------------------------------|--|--|--------------|
| Propane                               | $\text{CH}_3\text{CH}_2\text{CH}_3$          | $1.15 \times 10^{-10}$   | [13]         |
| Propene                               | $\text{CH}_3\text{CH}=\text{CH}_2$           | $2.5 \times 10^{-10}$  | [13]         |
| 1-Chloropropane                       | $\text{CH}_3\text{CH}_2\text{CH}_2\text{Cl}$ | $1.1 \times 10^{-10}$  | [10]         |
| 1,1,3-Trichloropropene<br>(estimated) | $\text{CCl}_2=\text{CHCH}_2\text{Cl}$        | $(1-2) \times 10^{-10}$  | Estimate     |

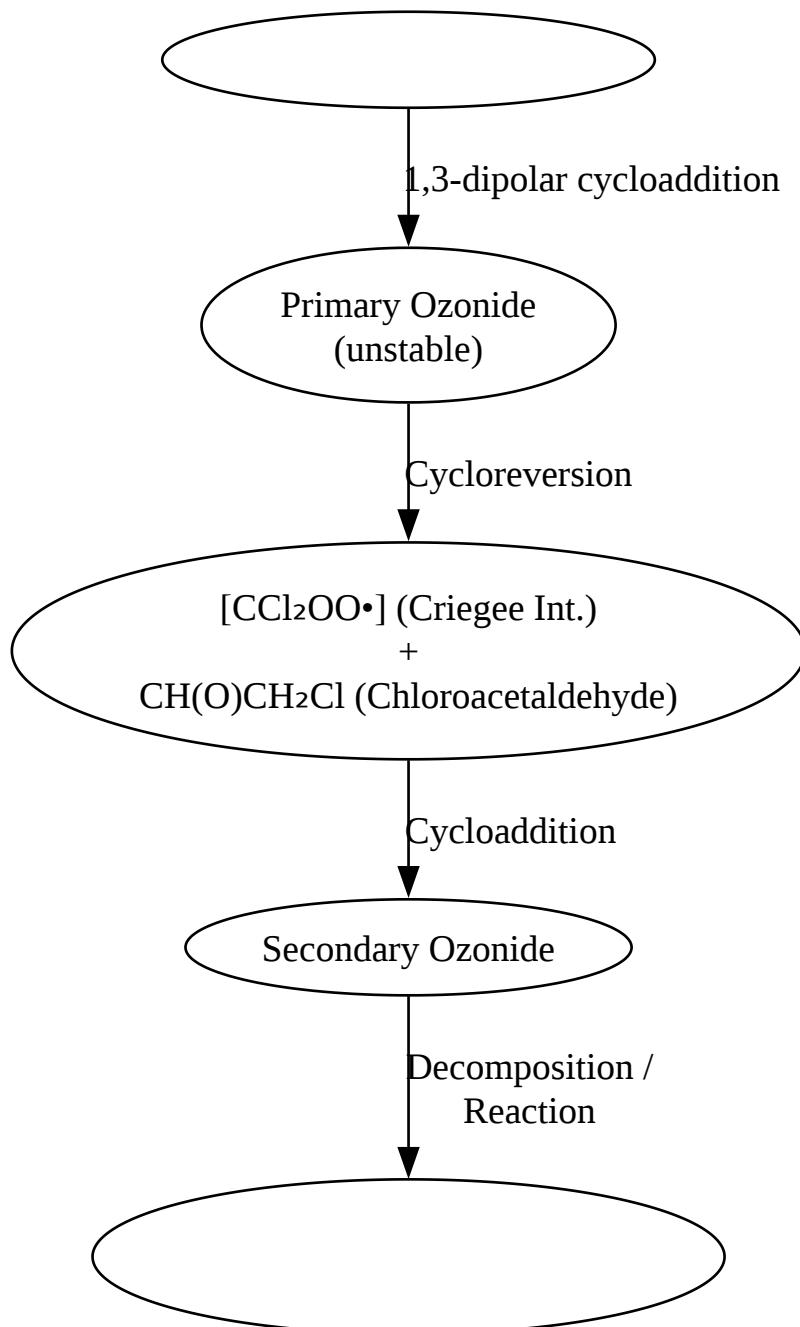
Note: The estimate for **1,1,3-trichloropropene** is based on the high reactivity of Cl atoms with alkenes. The rate is expected to be near the collision limit, similar to propene, though potentially slightly reduced by the electron-withdrawing chlorine substituents.

The rate constants for Cl atom reactions with alkenes are typically very large, often approaching the gas-kinetic collision limit. The reaction is less sensitive to substituent effects compared to OH radical reactions.[14] Therefore, it is expected that **1,1,3-trichloropropene** will react rapidly with Cl atoms, with a rate constant on the same order of magnitude as propene.

## Ozonolysis: Cleavage of the Carbon-Carbon Double Bond

Ozonolysis is a key reaction for alkenes in the atmosphere, leading to the cleavage of the C=C double bond and the formation of carbonyls and Criegee intermediates.[15] This process can significantly contribute to the formation of secondary organic aerosols (SOA).

The mechanism involves the initial addition of ozone to the double bond to form a primary ozonide (molozonide), which quickly decomposes and rearranges to a more stable secondary ozonide.<sup>[15]</sup> This secondary ozonide can then be removed by a workup agent or decompose further.



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Caption: Potential HCl elimination pathways during pyrolysis of **1,1,3-trichloropropene**.

The relative importance of these pathways would depend on the activation energies of their respective transition states. Without experimental data, it is difficult to determine the dominant channel.

## Comparative Summary and Atmospheric Lifetime

The kinetic data, including estimates, allow for a comparison of the dominant loss processes for **1,1,3-trichloropropene** in the atmosphere and an estimation of its atmospheric lifetime.

The atmospheric lifetime ( $\tau$ ) of a compound with respect to a specific oxidant (X) is given by:  $\tau = 1 / (k_X * [X])$  where  $k_X$  is the reaction rate constant and  $[X]$  is the average atmospheric concentration of the oxidant.

Table 4: Summary of Estimated Rate Constants and Atmospheric Lifetimes for **1,1,3-Trichloropropene**

| Reaction     | Oxidant (X)    | Typical [X]<br>(molecule<br>cm <sup>-3</sup> ) | Estimated $k_X$<br>(cm <sup>3</sup><br>molecule <sup>-1</sup><br>s <sup>-1</sup> ) | Estimated<br>Lifetime ( $\tau$ ) |
|--------------|----------------|--|--|----------------------------------|
| OH Oxidation | OH             | $2 \times 10^6$                                | $(1-5) \times 10^{-12}$  | ~2 - 12 days                     |
| Cl Oxidation | Cl             | $1 \times 10^4$                                | $(1-2) \times 10^{-10}$  | ~6 - 12 days                     |
| Ozonolysis   | O <sub>3</sub> | $7 \times 10^{11}$                             | $(1-10) \times 10^{-20}$   | > 1 year                         |

Analysis: Based on these estimations, the primary atmospheric sink for **1,1,3-trichloropropene** is clearly the reaction with OH radicals, leading to a relatively short atmospheric lifetime of a few days to two weeks. [16][17] Reaction with Cl atoms could be a competitive loss process in specific polluted marine or coastal areas. Ozonolysis is evidently a negligible removal pathway. The relatively short lifetime suggests that **1,1,3-trichloropropene** is not likely to be transported over long distances in the atmosphere or contribute significantly to stratospheric ozone depletion. [16]

## Experimental Protocol: The Relative Rate Method

To ensure trustworthiness and provide actionable insights, this section details a self-validating protocol for determining the rate constant of a gas-phase reaction, such as **1,1,3-trichloropropene** with OH radicals, using the relative rate technique.

**Objective:** To determine the rate constant ( $k_{TCP}$ ) for the reaction  $\text{OH} + \text{TCP} \rightarrow \text{Products}$  by comparing its reaction rate to that of a reference compound ( $k_{\text{Ref}}$ ) with a well-known rate constant.

**Principle:** When two compounds (TCP and Ref) are exposed to the same concentration of an oxidant (OH) in a reaction chamber, the ratio of their decay rates is proportional to the ratio of their rate constants:  $\ln([\text{TCP}]_0 / [\text{TCP}]_t) = (k_{TCP} / k_{\text{Ref}}) * \ln([\text{Ref}]_0 / [\text{Ref}]_t)$  A plot of  $\ln([\text{TCP}]_0 / [\text{TCP}]_t)$  versus  $\ln([\text{Ref}]_0 / [\text{Ref}]_t)$  yields a straight line with a slope equal to  $k_{TCP} / k_{\text{Ref}}$ .

#### Step-by-Step Methodology:

- **Chamber Preparation:** Use a large ( $>100 \text{ L}$ ) environmental chamber made of FEP Teflon film to maximize the surface-to-volume ratio and minimize wall effects. Ensure the chamber is clean by flushing with zero air for several hours.
- **Reactant Introduction:**
  - Inject a known volume of the reference compound (e.g., propane or toluene) into the chamber via a heated injection port to ensure complete vaporization. Allow it to mix thoroughly.
  - Inject a known volume of **1,1,3-trichloropropene** in the same manner.
  - The initial concentrations should be in the parts-per-billion (ppb) range, measurable by Gas Chromatography (GC).
- **OH Radical Precursor:** Introduce an OH precursor, typically hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) or methyl nitrite ( $\text{CH}_3\text{ONO}$ ), into the chamber. Methyl nitrite is often preferred as its photolysis by UV light is a clean source of OH radicals.
- **Initial Concentration Measurement ( $[\text{Compound}]_0$ ):** Once all components are well-mixed, take several initial GC samples to establish the stable initial concentrations of both **1,1,3-trichloropropene** and the reference compound.

- Reaction Initiation: Initiate the reaction by turning on UV lamps (typically blacklights with  $\lambda \approx 360$  nm) to photolyze the precursor and generate OH radicals.
- Monitoring the Reaction ( $[\text{Compound}]_t$ ):
  - At regular time intervals (e.g., every 5-10 minutes), draw a sample from the chamber and analyze it using a GC equipped with an appropriate detector (e.g., Flame Ionization Detector - FID, or Electron Capture Detector - ECD, for halogenated compounds).
  - Continue sampling for several hours to obtain a sufficient decay profile for both compounds.
- Data Analysis:
  - For each time point  $t$ , calculate  $\ln([\text{TCP}]_0 / [\text{TCP}]_t)$  and  $\ln([\text{Ref}]_0 / [\text{Ref}]_t)$ .
  - Plot these values against each other.
  - Perform a linear regression on the data points. The resulting slope is the ratio  $k_{\text{TCP}} / k_{\text{Ref}}$ .
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